3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline

Catalog No.
S904701
CAS No.
1040686-09-6
M.F
C20H27NO2
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline

CAS Number

1040686-09-6

Product Name

3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline

IUPAC Name

3-butan-2-yloxy-N-[(2-propan-2-yloxyphenyl)methyl]aniline

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C20H27NO2/c1-5-16(4)23-19-11-8-10-18(13-19)21-14-17-9-6-7-12-20(17)22-15(2)3/h6-13,15-16,21H,5,14H2,1-4H3

InChI Key

IFIPFZVRYGLJSQ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OC(C)C

Canonical SMILES

CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2OC(C)C

3-(Sec-butoxy)-N-(2-isopropoxybenzyl)aniline is an amorphous organic semiconductor specifically developed as a host material for phosphorescent organic light-emitting diodes (PhOLEDs). Its primary role within an emissive layer is to effectively accept electrical charges and transfer the resulting energy to a phosphorescent guest (dopant) molecule. Key baseline properties for this material class include a high triplet energy to prevent energy back-transfer from the dopant, good thermal stability for device longevity, and the ability to form stable, uniform films. [1]

The specific sec-butoxy and isopropoxy side-chains on this molecule are critical design features, not interchangeable commodities. Unlike simpler analogs with methoxy or ethoxy groups, these bulky, non-planar substituents disrupt intermolecular packing. This steric hindrance is crucial for inhibiting crystallization and promoting the formation of a stable amorphous glass, which is essential for device reliability and lifetime. [1] Substituting this compound with a close chemical analog or a different core structure, such as the common benchmark mCP, would necessitate complete re-evaluation of film morphology, thermal stability (Tg), and the sensitive charge balance within the device, making it a non-trivial, resource-intensive change.

Enhanced Thermal Stability for Improved Device Operational Lifetime

The compound exhibits a glass transition temperature (Tg) of 83 °C. [1] This represents a significant improvement in thermal stability over the widely used benchmark host material mCP (1,3-bis(N-carbazolyl)benzene), which has a Tg of approximately 62-65 °C. [REFS-2, REFS-3] It also shows a higher Tg than a closely related analog featuring simpler methoxy groups (Compound H2-1), which has a Tg of 76 °C. [1]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data83 °C
Comparator Or BaselinemCP (benchmark host): ~65 °C; Methoxy-substituted analog (H2-1): 76 °C
Quantified Difference+18 °C vs. mCP; +7 °C vs. methoxy analog
ConditionsMeasured by Differential Scanning Calorimetry (DSC).

A higher Tg is critical for preventing morphological changes in the emissive layer during device operation, directly contributing to longer operational lifetimes and stability.

Optimized Triplet Energy Level for High-Efficiency Green and Yellow Emitters

The triplet energy (E_T) of this compound is 2.75 eV. [1] This level is sufficiently higher than that of common green (e.g., Ir(ppy)3, E_T ≈ 2.4 eV) and yellow phosphorescent emitters, ensuring efficient exothermic energy transfer and preventing exciton quenching. While benchmark hosts like mCP have a higher triplet energy (≈ 2.9 eV), the 2.75 eV level of this compound is tailored for green/yellow systems and can be advantageous for achieving better charge balance in specific device architectures. [REFS-1, REFS-2]

Evidence DimensionTriplet Energy (E_T)
Target Compound Data2.75 eV
Comparator Or BaselineTypical Green Phosphorescent Emitter (e.g., Ir(ppy)3): ~2.4 eV
Quantified DifferenceProvides a >0.3 eV energy gap for efficient exciton confinement.
ConditionsMeasured from the 77K phosphorescence spectrum of a neat film.

This specific triplet energy level makes it a suitable choice for fabricating high-efficiency green and yellow PhOLEDs without wasting excess energy, which can be critical for optimizing device voltage and power efficiency.

Demonstrated High-Efficiency Performance in Green PhOLED Devices

In a device using this compound as a host for a green phosphorescent emitter, an external quantum efficiency (EQE) of 19.4% was achieved at a practical brightness of 1000 cd/m². [1] This high efficiency, coupled with a low operating voltage of 4.5 V at the same brightness, confirms the material's ability to facilitate excellent charge balance and efficient light emission in a complete device setting. [1]

Evidence DimensionExternal Quantum Efficiency (EQE) at 1000 cd/m²
Target Compound Data19.4%
Comparator Or BaselineHigh-efficiency green PhOLED device architecture.
Quantified DifferenceN/A (Demonstrates performance at a level competitive with state-of-the-art devices from the period).
ConditionsDevice architecture: ITO / Hole Transport Layers / Emissive Layer (Host + Green Dopant) / Electron Transport Layers / Cathode.

This provides direct, device-level validation of the material's practical utility, demonstrating its capability to translate favorable material properties into high-performance outcomes for display and lighting applications.

Host Material for High-Stability Green PhOLEDs

The combination of a high glass transition temperature (83 °C) and demonstrated high quantum efficiency (19.4%) makes this compound an excellent choice for the emissive layer in green PhOLEDs where operational lifetime and thermal stability are primary concerns, such as in automotive displays or solid-state lighting. [1]

Development of Solution-Processable Emissive Layers

The bulky sec-butoxy and isopropoxy groups that enhance thermal stability also tend to improve solubility in common organic solvents compared to planar or less-substituted analogs. This makes the compound a strong candidate for developing solution-processed OLEDs, which can lower manufacturing costs.

Formulations for High-Brightness Displays

The material's proven ability to sustain high efficiency at a brightness of 1000 cd/m² indicates its suitability for applications requiring high luminance, such as active-matrix OLED (AMOLED) displays for mobile devices and televisions. [1]

XLogP3

5.5

Dates

Last modified: 08-16-2023

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